3-Chloro-7-nitroquinoline

Description

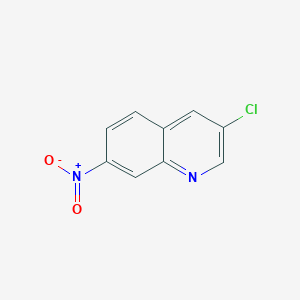

3-Chloro-7-nitroquinoline is a halogenated nitroquinoline derivative characterized by a chlorine atom at position 3 and a nitro group at position 7 on the quinoline scaffold. Quinoline derivatives are renowned for their pharmacological and industrial applications, particularly in antimalarial and anticancer drug development . The nitro group at position 7 likely enhances electron-withdrawing effects, influencing reactivity and biological activity .

Properties

IUPAC Name |

3-chloro-7-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKCCBYZRFLVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-nitroquinoline typically involves the nitration of 3-chloroquinoline. One common method includes the reaction of 3-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-nitroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

Oxidation: Oxidizing agents like peracids or hydrogen peroxide.

Major Products Formed:

Amino Derivatives: From the reduction of the nitro group.

Substituted Quinoline Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Synthetic Routes

- Nitration Method : Reaction of 3-chloroquinoline with nitrating agents.

- Industrial Production : Continuous flow processes enhance efficiency and yield.

Scientific Research Applications

3-Chloro-7-nitroquinoline has several notable applications across various scientific fields:

Medicinal Chemistry

- Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth, particularly against resistant strains.

- Anticancer Properties : Exhibits cytotoxic effects on cancer cells through mechanisms involving reactive intermediates that interact with DNA and proteins. The compound's ability to induce oxidative stress is crucial for its anticancer activity .

- The nitro group can undergo bioreduction, forming reactive intermediates that lead to cellular damage and death, making it a candidate for further exploration in cancer therapy .

- Studies have shown that compounds similar to this compound can inhibit protein tyrosine kinases, which are involved in cell signaling and proliferation, thus presenting potential therapeutic avenues for treating cancers related to deregulated growth factor receptor activity .

Industrial Applications

- Utilized in the synthesis of dyes and pigments due to its unique chemical structure.

- Serves as an intermediate in the production of agrochemicals, enhancing crop protection strategies through its bioactive properties .

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was shown to induce apoptosis through oxidative stress mechanisms, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound against resistant bacterial strains revealed promising results, indicating its utility in developing new antibiotics .

Mechanism of Action

The biological activity of 3-Chloro-7-nitroquinoline is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects. The chlorine atom enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

6-Chloro-7-nitroquinoxaline (CAS 109541-21-1)

- Structure: Quinoxaline core with chlorine at position 6 and nitro at position 5.

- Molecular Formula: C₈H₄ClN₃O₂ (vs. C₉H₅ClN₂O₂ for 3-Chloro-7-nitroquinoline).

- Synthetic routes involve condensation of 1,2-diamino-4-chloro-5-nitrobenzene with diketones, differing from quinoline-based methods .

4,7-Dichloroquinoline

- Structure : Chlorine atoms at positions 4 and 6.

- Synthesis: Derived from 7-chloro-4-hydroxyquinoline via POCl₃ treatment, a method applicable to this compound if nitro groups are introduced post-chlorination .

- Applications: Key intermediate in chloroquine (antimalarial) synthesis.

3-Nitroquinoline Derivatives

- Structure : Nitro group at position 3 (e.g., NQ1–NQ14 in ).

- Key Differences: Anticancer activity in 3-nitroquinolines is attributed to nitro-reductase activation, generating cytotoxic species. Moving the nitro group to position 7 may alter metabolic pathways and target specificity . Substitution patterns (e.g., methoxy or benzyloxy groups) further modulate solubility and potency .

Halogenated Isoquinolines (e.g., 7-Bromo-3-chloroisoquinoline)

- Structure: Isoquinoline core with halogens at positions 3 and 7.

- Key Differences: Isoquinoline’s fused benzene-pyridine ring system creates distinct electronic environments compared to quinoline.

Biological Activity

3-Chloro-7-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and research findings.

This compound is characterized by the presence of both chlorine and nitro substituents on the quinoline ring. These groups contribute to its reactivity and biological activity:

- Chlorine Atom : Enhances lipophilicity, facilitating cellular uptake.

- Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in DNA and proteins, leading to cytotoxic effects.

The compound's ability to form reactive intermediates is crucial for its antimicrobial and anticancer activities. These intermediates can induce oxidative stress and damage cellular components, ultimately leading to cell death.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- In vitro Studies : The compound demonstrated cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives of quinoline compounds have shown IC50 values as low as 190 nM against breast cancer cells .

- Mechanisms : The anticancer activity is attributed to the induction of apoptosis and inhibition of tumor growth through the modulation of key signaling pathways involved in cell survival and proliferation .

Synthesis and Derivatives

This compound serves as a versatile building block in synthesizing more complex heterocyclic compounds. Its derivatives have been synthesized through various methods, including:

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, which may exhibit enhanced biological activities.

- Nucleophilic Substitution Reactions : These reactions can yield substituted quinoline derivatives with tailored properties for specific applications in medicinal chemistry.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique attributes of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Chloroquinoline | Lacks nitro group | Reduced reactivity |

| 7-Nitroquinoline | Lacks chlorine atom | Altered lipophilicity |

| 3-Bromo-7-nitroquinoline | Bromine instead of chlorine | Different reactivity profile |

The combination of chlorine and nitro groups in this compound confers distinct chemical reactivity and biological properties, making it a subject of ongoing research.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study assessed its activity against multidrug-resistant bacteria, showing significant inhibition rates compared to standard antibiotics.

- Cancer Cell Line Studies : Research involving various human cancer cell lines demonstrated that derivatives could selectively induce apoptosis while sparing normal cells, highlighting their therapeutic potential .

Q & A

Basic: What are the established synthetic pathways for 3-Chloro-7-nitroquinoline, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of this compound typically involves chlorination and nitration steps on a quinoline backbone. For example, chlorination using benzotrichloride (as in DOS 3 112 415) or alternative agents like POCl₃ can introduce chlorine at position 3. Nitration at position 7 may require careful control of temperature and acid concentration to avoid over-nitration. Optimization strategies include:

- Varying reaction solvents (e.g., sulfuric acid vs. nitric acid mixtures).

- Using catalytic additives (e.g., FeCl₃) to enhance regioselectivity.

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Yield improvements are often achieved by iterative adjustments of stoichiometry and reaction time .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For instance:

- Calculate Fukui indices to predict electrophilic/nucleophilic behavior.

- Simulate transition states to assess activation energy barriers for substitutions at C-3 or C-7.

- Compare with experimental kinetic data (e.g., rate constants in acetonitrile vs. DMSO).

NIST’s computational chemistry databases (e.g., thermochemical data for quinoline derivatives) provide benchmark values for validation .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from nitro groups).

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M]⁺ peak at m/z 208.5) and fragmentation patterns.

- IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

Contradictions may arise from:

- Purity variations : Validate via HPLC (>95% purity, as in ) or elemental analysis.

- Solvent polarity effects : Test solubility in standardized solvents (e.g., DMSO, ethanol) under controlled temperatures.

- Crystallinity differences : Compare X-ray diffraction patterns of batches.

Replicate studies using NIH guidelines for experimental transparency (e.g., detailed solvent sourcing and temperature logs) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity.

- Avoid contact with reducing agents (risk of nitro group reduction to amines).

- Store in airtight containers away from light to prevent decomposition.

Refer to Safety Data Sheets (SDS) from authoritative sources like NIST .

Advanced: How can kinetic studies differentiate between thermodynamic and kinetic control in reactions involving this compound?

Methodological Answer:

- Perform time-resolved experiments (e.g., stopped-flow spectroscopy) to monitor intermediate formation.

- Vary reaction temperatures to calculate activation parameters (ΔH‡, ΔS‡).

- Compare product ratios under irreversible (kinetic) vs. equilibrium (thermodynamic) conditions.

Patents like EP 56 766 highlight temperature-dependent pathway selectivity in related quinolines .

Basic: What are the key considerations for designing a stability study of this compound under varying pH conditions?

Methodological Answer:

- Prepare buffer solutions (pH 1–12) and incubate samples at 25°C/40°C.

- Monitor degradation via HPLC-UV at intervals (0, 7, 14 days).

- Identify degradation products using LC-MS and compare to stability profiles of analogs (e.g., 4-Chloroquinoline in ).

Advanced: How can researchers employ isotopic labeling (e.g., ¹⁵N) to trace nitro group behavior in this compound during metabolic studies?

Methodological Answer:

- Synthesize ¹⁵N-labeled nitro derivatives via nitration with ¹⁵NO₃⁻ sources.

- Track isotopic enrichment using NMR or high-resolution MS.

- Corrogate metabolic pathways in cell models (e.g., hepatic microsomes) to identify nitro-reduction metabolites.

Basic: What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?

Methodological Answer:

- Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values.

- Use ANOVA to compare efficacy across analogs (e.g., 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid in ).

- Apply Bonferroni correction for multiple comparisons to minimize Type I errors .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

- Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX.

- Validate bond lengths/angles against DFT-optimized geometries (e.g., C-Cl bond ~1.74 Å).

NIST’s crystallographic databases provide reference metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.